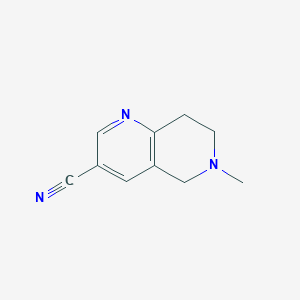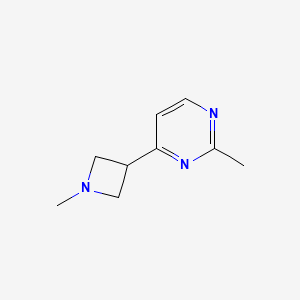
6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound has garnered interest due to its potential pharmacological properties and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
The synthesis of 6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids . This reaction typically proceeds under palladium-catalyzed cross-coupling conditions, yielding monoarylated or diarylated products depending on the stoichiometry of the arylboronic acid used . Industrial production methods may involve similar synthetic strategies but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmacologically active compounds with potential anticancer, antiviral, and antimicrobial properties.
Biological Studies: Researchers use it to study the structure-activity relationships of naphthyridine derivatives and their interactions with biological targets.
Industrial Applications: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, some derivatives of this compound have been shown to inhibit the activity of enzymes like HIV-1 integrase by binding to the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site . This inhibition prevents the integration of viral DNA into the host genome, thereby exerting antiviral effects.
Comparison with Similar Compounds
6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile can be compared with other naphthyridine derivatives such as:
These compounds share similar structural features but differ in their functional groups and biological activities
Properties
Molecular Formula |
C10H11N3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile |
InChI |
InChI=1S/C10H11N3/c1-13-3-2-10-9(7-13)4-8(5-11)6-12-10/h4,6H,2-3,7H2,1H3 |
InChI Key |
RCSINPJWBFIAIG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)C=C(C=N2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Azaspiro[4.4]nonane-1-carboxylic acid](/img/structure/B11916856.png)

![2-(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)ethanol](/img/structure/B11916870.png)
![Furo[2,3-c]isoquinoline](/img/structure/B11916879.png)



![6-Methyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B11916902.png)




